3-(2'-Methylpiperidino)propyl alpha-naphthylcarbamate
Description
3-(2'-Methylpiperidino)propyl alpha-naphthylcarbamate is a synthetic carbamate derivative characterized by a 2'-methyl-substituted piperidine ring linked via a propyl chain to an alpha-naphthylcarbamate group. Its structural features align with compounds used in neuroleptic and enzyme inhibition studies, such as phenothiazines and carbamate-based inhibitors .
Properties
CAS No. |
63982-21-8 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C20H26N2O2/c1-16-8-4-5-13-22(16)14-7-15-24-20(23)21-19-12-6-10-17-9-2-3-11-18(17)19/h2-3,6,9-12,16H,4-5,7-8,13-15H2,1H3,(H,21,23) |
InChI Key |
ROHRQKMUJHLVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester typically involves the reaction of 1-naphthyl isocyanate with 3-(2-methylpiperidino)propanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a carbonyl group.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of an alcohol or amine.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by a catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to the receptor site. These interactions can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
- Piperidine Substitution : The 2'-methyl group in the target compound contrasts with Pipothiazine’s 4-hydroxyethylpiperidine, which may reduce hydrophilicity and alter blood-brain barrier penetration .
- Linker and Functional Groups : The propyl chain in the target compound is similar to SNAP-7941 derivatives but lacks the pyrimidine core, suggesting divergent receptor interactions .
- Carbamate vs. Ester/Ether : Unlike Pyridalyl’s ether linkage or Pipothiazine’s ester, the carbamate group in the target compound may confer resistance to esterase-mediated hydrolysis, enhancing metabolic stability .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- SNAP-7941’s fluorinated aromatic systems enhance receptor binding affinity, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
